

Synthesis and Isotopic Purity of Desethylatrazine-d7: An In-depth Technical Guide

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Compound of Interest

Compound Name: Desethylatrazine-d7

Cat. No.: B15561836

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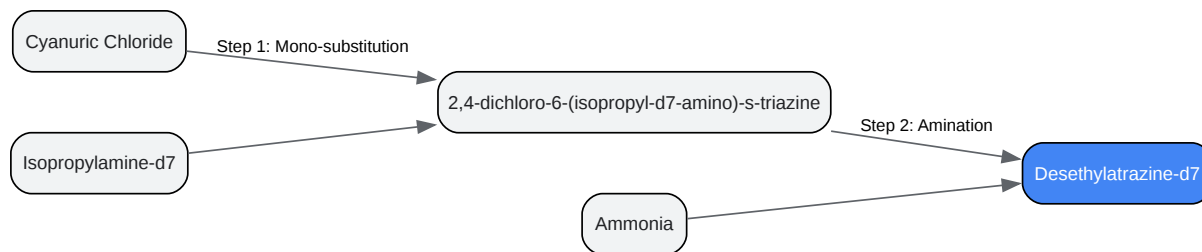
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of **Desethylatrazine-d7** (6-chloro-N2-(isopropyl-d7)-1,3,5-triazine-2,4-diamine). This deuterated analog of the atrazine metabolite, Desethylatrazine, is a critical internal standard for accurate quantification in metabolic, environmental, and toxicological studies. This document outlines a probable synthetic route, detailed experimental protocols, and methods for verifying its high isotopic enrichment.

Synthesis of Desethylatrazine-d7

The synthesis of **Desethylatrazine-d7** is proposed as a two-step process starting from cyanuric chloride. The key step involves the introduction of the deuterated isopropyl group via a nucleophilic substitution reaction.

Proposed Synthesis Pathway

The synthesis proceeds through an intermediate, 2,4-dichloro-6-(isopropyl-d7-amino)-s-triazine, followed by amination.



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Caption: Proposed two-step synthesis of **Desethylatrazine-d7**.

Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of related s-triazine compounds.

Step 1: Synthesis of 2,4-dichloro-6-(isopropyl-d7-amino)-s-triazine

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve cyanuric chloride (1 mole) in an anhydrous high-boiling aromatic solvent such as xylene.
- **Reagent Addition:** Over a period of 10-15 minutes, add a solution of isopropylamine-d7 (1 mole) to the stirred solution of cyanuric chloride.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 140-150 °C) for 30 minutes. The evolution of hydrogen chloride gas will be observed.
- **Work-up:** After cooling, the reaction mixture can be analyzed to confirm the formation of the intermediate product, 2,4-dichloro-6-(isopropyl-d7-amino)-s-triazine.

Step 2: Synthesis of **Desethylatrazine-d7** (2-Amino-4-(isopropyl-d7-amino)-6-chloro-s-triazine)

- **Reaction Setup:** To the vessel containing the 2,4-dichloro-6-(isopropyl-d7-amino)-s-triazine intermediate, add an aqueous solution of ammonia (approximately 1 mole).

- **Base Addition:** Introduce an aqueous solution of sodium hydroxide (approximately 1 mole) to act as a proton scavenger.
- **Reaction Conditions:** The reaction is typically carried out at a temperature not exceeding 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or GC-MS until the starting intermediate is consumed.
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled. The solid product is collected by filtration, washed with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Isotopic Purity Assessment

The determination of isotopic purity is crucial to ensure the reliability of **Desethylatrazine-d7** as an internal standard. The primary techniques employed are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

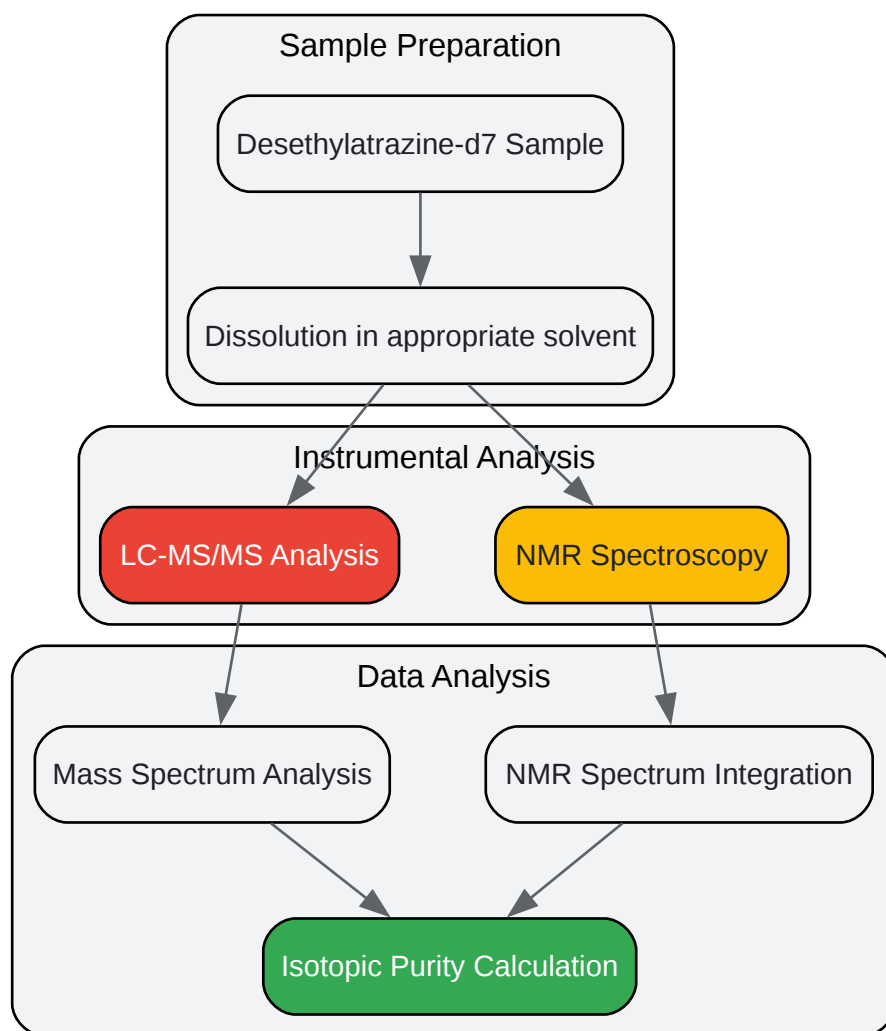
Quantitative Data

The isotopic purity of commercially available **Desethylatrazine-d7** is typically high, as summarized in the table below.

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥ 98 atom % D	Mass Spectrometry
Chemical Purity	≥ 98%	HPLC
Deuterium Incorporation	7 Deuterium atoms	Mass Spectrometry

Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity.



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